1-(2,4-Dimethoxybenzyl)piperazine
Overview
Description
1-(2,4-Dimethoxybenzyl)piperazine is an organic compound with a molecular weight of 272.77 . It is a piperazine derivative, a class of compounds that have a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives has been the subject of numerous studies. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C13H20N2O2 . The InChI code is 1S/C13H20N2O2.ClH/c1-16-12-3-4-13(17-2)11(9-12)10-15-7-5-14-6-8-15;/h3-4,9,14H,5-8,10H2,1-2H3;1H .Scientific Research Applications
Cardiotropic Activity
- Synthesis and Cardiotropic Activity of Cyclic Methoxyphenyltriazaalkanes : A study by Mokrov et al. (2019) synthesized a group of compounds including 1-(2,4-dimethoxybenzyl)piperazine, which demonstrated significant antiarrhythmic activity in various arrhythmia models, suggesting its potential in treating cardiovascular disorders (Mokrov et al., 2019).
Antimicrobial Activities
- Synthesis of Novel 1,4-Disubstituted Piperazines and Evaluation of Their Antibacterial Activities : Research conducted by Shroff et al. (2022) explored the antimicrobial potential of 1,4-disubstituted piperazines, highlighting the significance of the piperazine unit in developing new antimicrobial agents, which might include derivatives of this compound (Shroff et al., 2022).
Cancer Research
- Abstract 5507: Mechanistic Study of a New 4-(3, 5-Dimethoxyphenyl)-N-(7-Fluoro-3-Methoxyquinoxalin-2-yl)piperazine-1-Carboxamide Compound (RX-5902) : A study by Lee et al. (2013) presented a derivative of this compound with potential anti-cancer properties, demonstrating apoptosis induction in cancer cells and inhibition of tumor growth in xenograft models (Lee et al., 2013).
Miscellaneous Applications
Protection of Cellular and Mitochondrial Functions Against Liver Ischemia : Klouz et al. (2008) researched a compound similar to this compound, showing its efficacy in protecting liver against ischemic-reperfusion injuries. This suggests potential applications of similar compounds in mitigating liver damage (Klouz et al., 2008).
Syntheses of Polyamides Containing Theophylline and Thymine : A study by Hattori and Kinoshita (1979) involved the synthesis of polyamides using piperazine, indicating the broader applications of piperazine derivatives in polymer science (Hattori & Kinoshita, 1979).
Mechanism of Action
Target of Action
It is known that piperazine derivatives often interact with various receptors and enzymes in the body . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
It’s known that piperazine derivatives can act through various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation . The exact interaction of 1-(2,4-Dimethoxybenzyl)piperazine with its targets would depend on the specific biochemical environment and the presence of other molecules.
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways, potentially influencing processes such as neurotransmission, enzyme activity, and cellular signaling .
Result of Action
Based on the known effects of similar piperazine derivatives, it could potentially influence various cellular processes and have a range of pharmacological effects .
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-12-4-3-11(13(9-12)17-2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYENXNTVZNNAAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNCC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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